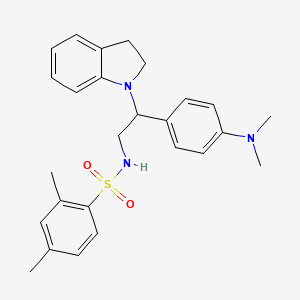
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C26H31N3O2S and its molecular weight is 449.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its potential mechanisms of action, biological effects, and relevant case studies.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C26H31N3O2S
- Molecular Weight : 449.6 g/mol
- CAS Number : 1171151-69-1
This compound features a dimethylamino group, an indoline moiety, and a sulfonamide structure, which contribute to its unique chemical reactivity and biological activity.
The biological activity of this compound is largely attributed to its structural components:
- Dimethylamino Group : Enhances electron donation, potentially increasing the compound's reactivity with biological targets.
- Indoline Moiety : Known for its role in various biological interactions, including enzyme inhibition and receptor modulation.
- Sulfonamide Structure : Often associated with antibacterial properties and may interact with specific enzymes.
The compound's interaction with biological targets can lead to various pharmacological effects, including:
- Antimicrobial activity
- Anticancer properties
- Anti-inflammatory effects
Anticancer Potential
Indole derivatives are recognized for their anticancer activities. The structural similarity of this compound to known anticancer agents indicates potential therapeutic applications in oncology. Studies on related compounds have shown that they can induce apoptosis in cancer cells and inhibit tumor growth.
Study 1: Anticancer Activity
A study investigated the anticancer effects of indole derivatives similar to this compound. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of sulfonamide derivatives. It was found that compounds with similar structures exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria. This suggests that further exploration of this compound's antimicrobial potential could be fruitful.
Data Table: Comparison of Related Compounds
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-19-9-14-26(20(2)17-19)32(30,31)27-18-25(22-10-12-23(13-11-22)28(3)4)29-16-15-21-7-5-6-8-24(21)29/h5-14,17,25,27H,15-16,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMRPBMRRJIBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














